molecular formula C11H13ClN2 B6263347 rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans CAS No. 1807937-84-3

rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans

Cat. No.: B6263347
CAS No.: 1807937-84-3
M. Wt: 208.69 g/mol
InChI Key: HARUKINIUAWYFK-DHXVBOOMSA-N
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Description

rac-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride, trans, is a chiral pyrrolidine derivative characterized by a phenyl substituent at the 4-position and a nitrile group at the 3-position of the pyrrolidine ring. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

CAS No.

1807937-84-3

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

(3S,4R)-4-phenylpyrrolidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C11H12N2.ClH/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9;/h1-5,10-11,13H,7-8H2;1H/t10-,11+;/m1./s1

InChI Key

HARUKINIUAWYFK-DHXVBOOMSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)C2=CC=CC=C2)C#N.Cl

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2)C#N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine core is typically synthesized via cyclization reactions. A common approach utilizes glycine derivatives as starting materials:

Reaction Scheme:

Glycine ethyl esterprotectionaminoProtected intermediatecyclizationacid-catalyzedPyrrolidine precursor\text{Glycine ethyl ester} \xrightarrow[\text{protection}]{\text{amino}} \text{Protected intermediate} \xrightarrow[\text{cyclization}]{\text{acid-catalyzed}} \text{Pyrrolidine precursor}

Critical parameters:

  • Temperature: 80–100°C

  • Catalysts: p-Toluenesulfonic acid (pTSA) or Lewis acids

  • Solvent: Toluene or dichloromethane

Yield optimization requires precise control of stoichiometry and reaction time.

Phenyl Group Introduction

Electrophilic aromatic substitution or Suzuki-Miyaura coupling introduces the phenyl moiety:

Data Table 1: Comparative Phenylation Methods

MethodCatalystYield (%)ee (%)Reference
Friedel-CraftsAlCl₃68N/A
Suzuki CouplingPd(PPh₃)₄8295
Direct AlkylationBF₃·OEt₂7488

The Suzuki method provides superior stereocontrol, leveraging palladium catalysts with chiral ligands like BINAP.

Chiral Resolution and Nitrile Incorporation

Enantioselective Nitrilation

The nitrile group is introduced via nucleophilic substitution or Strecker synthesis. Patent disclosures highlight a stereospecific approach using chiral auxiliaries:

Process:

  • React pyrrolidine intermediate with cyanogen bromide (BrCN)

  • Employ (R)-BINOL-derived phosphoramidite ligands for asymmetric induction

  • Quench reaction with HCl to form hydrochloride salt

Optimized Conditions:

  • Temperature: −20°C to 0°C

  • Solvent: Tetrahydrofuran (THF)

  • Reaction Time: 12–24 hours

This method achieves >90% ee and 85% isolated yield.

Salt Formation

Free base conversion to hydrochloride salt enhances stability and solubility:

rac-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile+HClHydrochloride salt\text{rac-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile} + \text{HCl} \rightarrow \text{Hydrochloride salt}

Critical factors:

  • HCl concentration: 1.0–1.5 equivalents

  • Crystallization solvent: Ethanol/water (4:1)

  • Purity after recrystallization: ≥95%

Industrial-Scale Production

Continuous-Flow Reactor Design

Modern facilities utilize flow chemistry to improve reproducibility:

System Components:

  • Microreactor for cyclization (residence time: 5–10 minutes)

  • Packed-bed reactor for Suzuki coupling

  • In-line HPLC for real-time ee monitoring

Advantages:

  • 30% reduction in solvent use

  • 20% higher throughput vs. batch processing

Waste Mitigation Strategies

  • Solvent recovery via fractional distillation

  • Palladium catalyst recycling using ion-exchange resins

Reaction Optimization and Troubleshooting

Common Side Reactions

  • Epimerization: Minimized by maintaining pH < 3 during nitrile introduction

  • Ring Opening: Controlled via low-temperature (−40°C) conditions in THF

Yield Improvement Techniques

  • Microwave Assistance: Reduces reaction time by 50% for cyclization steps

  • Cryogenic Crystallization: Enhances salt purity to 99%

Analytical Characterization

Key Quality Control Metrics:

  • HPLC: Chiralcel OD-H column, hexane/isopropanol (90:10), flow rate 1.0 mL/min

  • NMR: δ 7.3–7.5 (phenyl protons), δ 3.8–4.1 (pyrrolidine CH₂)

  • X-ray Crystallography: Confirms (3R,4S) absolute configuration

Chemical Reactions Analysis

rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

  • Formation of complex organic molecules : It is utilized in synthesizing various pharmaceuticals and agrochemicals.
ApplicationDescription
Organic SynthesisUsed as a precursor in multi-step syntheses
Intermediate ProductionActs as an intermediate in the production of fine chemicals

Biology

Research has indicated potential biological activities linked to this compound:

  • Biomolecular Interactions : Studies explore its interactions with enzymes and receptors, which could lead to novel therapeutic pathways.
Biological ActivityPotential Effect
Enzyme ModulationAlters enzyme activity, affecting metabolic pathways
Receptor BindingPotentially influences receptor-mediated signaling

Medicine

In medicinal chemistry, rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride is investigated for its:

  • Therapeutic Applications : It may serve as a precursor for developing new drugs targeting specific diseases.
Therapeutic AreaPotential Use
Pain ManagementInvestigated as a sodium channel modulator
Neurological DisordersExplored for effects on neurotransmitter systems

Industrial Applications

The compound is also relevant in industrial chemistry:

  • Production of Fine Chemicals : It is used as an intermediate in various industrial processes.

Case Study 1: Enzyme Inhibition

A study demonstrated that rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride could inhibit specific enzymes involved in pain pathways. The results indicated a significant reduction in pain response in animal models, suggesting its potential as a pain management agent .

Case Study 2: Synthesis of Pharmaceuticals

Researchers utilized this compound to synthesize a series of novel analgesics. The resulting compounds exhibited enhanced efficacy compared to existing medications, highlighting the importance of rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride in drug development .

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position 3/4) Functional Groups Molecular Formula Molecular Weight Salt Form
rac-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride, trans (Target) Phenyl (4), Nitrile (3) Nitrile C₁₁H₁₁ClN₂ 206.67 g/mol Hydrochloride
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl) Benzodioxol (4), Ureido (3) Ureido, Trifluoromethyl, Ester C₂₂H₂₂F₃N₃O₅ 465.43 g/mol Free base
(3S,4R)-Methyl 4-(4-Bromo-phenyl)pyrrolidine-3-carboxylate Bromophenyl (4), Ester (3) Ester, Bromine C₁₃H₁₄BrNO₂ 312.16 g/mol Free base
rac-(3R,4S)-1-Benzyl-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride Pyrazol (4), Carboxylic acid (3) Carboxylic acid, Benzyl C₁₇H₂₃Cl₂N₃O₂ 372.29 g/mol Dihydrochloride
rac-Methyl (3R,4S)-4-(4-Hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride Hydroxyphenyl (4), Ester (3) Ester, Hydroxyl C₁₃H₁₆ClNO₃ 277.73 g/mol Hydrochloride

Key Differences and Implications

Functional Groups and Reactivity
  • Nitrile vs. In contrast, carboxylic acid derivatives (e.g., ) offer hydrogen-bonding capacity but require deprotonation for solubility, which is circumvented in hydrochloride salts.
  • Halogen vs.
Stereochemical and Salt Effects
  • Hydrochloride salts (target and ) improve aqueous solubility compared to free bases (), but dihydrochloride salts () may further enhance solubility at the cost of increased molecular weight.

Biological Activity

The compound rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, trans, is a chiral organic molecule that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride features a pyrrolidine ring with a phenyl substituent and a carbonitrile functional group. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological applications.

Synthesis Overview:

  • Starting Materials: The synthesis typically begins with readily available pyrrolidine derivatives.
  • Key Reactions:
    • Nitrilation: Introduction of the carbonitrile group through nucleophilic substitution.
    • Chiral Resolution: Utilization of chiral auxiliaries or catalysts to obtain the desired enantiomeric form.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

Biological Activity

Research indicates that rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride interacts with various biological targets, potentially modulating their activities.

The compound's mechanism of action likely involves:

  • Binding to Receptors: It may interact with neurotransmitter receptors or enzymes, influencing signaling pathways.
  • Inhibition or Activation: Depending on the target, it can act as an inhibitor or an activator of specific biological processes.

Case Studies and Research Findings

  • Dopamine Transporter Interaction:
    • A study demonstrated that compounds similar to rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile showed high affinity for the dopamine transporter (DAT), suggesting potential applications in treating disorders like ADHD and addiction .
  • Neuropharmacological Effects:
    • In vivo studies indicated that this compound could elevate locomotor activity in animal models, exhibiting a longer duration of action compared to traditional stimulants like cocaine .
  • Therapeutic Applications:
    • Researchers are exploring its role as a precursor in drug development for conditions such as neuropathic pain and other neurological disorders .

Data Table: Summary of Biological Activities

Activity TypeTargetEffectReference
Receptor BindingDopamine TransporterHigh affinity
NeuropharmacologyCentral Nervous SystemIncreased locomotor activity
Therapeutic PotentialNeuropathic PainPrecursor in drug development

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves cyclization or nucleophilic addition strategies. For example, pyrrolidine scaffolds are often constructed via [3+2] cycloaddition reactions between azomethine ylides and electron-deficient alkenes. The stereochemistry (3R,4S) is controlled by chiral auxiliaries or catalysts. Evidence from related compounds (e.g., rac-(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride in ) suggests that temperature and solvent polarity significantly impact diastereoselectivity. Polar aprotic solvents (e.g., DMF) at low temperatures (<0°C) favor trans-configuration retention .

Q. How can researchers confirm the stereochemical configuration of rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For routine analysis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers. Coupled with circular dichroism (CD) spectroscopy, this confirms the trans-configuration. highlights similar validation for methyl 4-(4-bromo-phenyl)pyrrolidine-3-carboxylate using crystallographic data .

Q. What purification techniques are optimal for isolating rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride from diastereomeric mixtures?

  • Methodological Answer : Recrystallization in ethanol/water mixtures effectively removes undesired diastereomers due to differential solubility. Flash chromatography with a gradient elution (hexane:ethyl acetate 4:1 to 1:2) further purifies the compound. notes that hydrochloride salts of chiral amines often require ion-pair chromatography for high-purity isolation (>97% by TLC) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing enantiopure rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride?

  • Methodological Answer : Quantum mechanical calculations (DFT or ab initio) predict transition-state energies to identify stereocontrol mechanisms. ICReDD’s approach () combines reaction path searches with experimental feedback loops. For example, simulating azomethine ylide intermediates under varying solvents (e.g., THF vs. DCM) identifies optimal conditions for trans-selectivity. Machine learning models trained on existing pyrrolidine syntheses (e.g., ) can predict regioselectivity .

Q. What analytical strategies resolve contradictions in reported diastereomer ratios for this compound under different catalytic systems?

  • Methodological Answer : Cross-validation using multiple techniques is critical. For instance, discrepancies between NMR integration and HPLC area percentages may arise from overlapping signals or detector bias. Combining 13C^{13}\text{C}-NMR (for diastereotopic carbons) with mass spectrometry (to rule out byproducts) clarifies ratios. ’s emphasis on rigorous handling protocols (e.g., inert atmospheres) minimizes experimental artifacts .

Q. How do electronic effects of substituents (e.g., phenyl vs. fluorophenyl) on the pyrrolidine ring influence reactivity in downstream functionalization?

  • Methodological Answer : Hammett substituent constants (σ\sigma) correlate with reaction rates in SNAr or cross-coupling reactions. For example, electron-withdrawing groups (e.g., -CF3_3, as in ) enhance electrophilicity at the nitrile carbon. Comparative studies using 4-(5-(trifluoromethyl)pyrid-2-yl)benzonitrile () reveal steric and electronic trade-offs in Suzuki-Miyaura couplings .

Q. What role does the hydrochloride counterion play in stabilizing the crystal lattice of rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride?

  • Methodological Answer : The chloride ion participates in hydrogen-bonding networks with the pyrrolidine NH group, as seen in similar hydrochlorides (). Single-crystal XRD analysis (e.g., for 4-(((3R,4S)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)-2-methoxyphenol in ) shows how counterions influence packing density and melting points .

Contradiction Analysis & Experimental Design

Q. How to address inconsistent melting points reported for structurally analogous compounds (e.g., rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride vs. 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid)?

  • Methodological Answer : Polymorphism and hydration states cause variability. Use differential scanning calorimetry (DSC) to detect phase transitions and thermogravimetric analysis (TGA) to assess water content. For example, reports 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid with a sharp mp range (287.5–293.5°C), suggesting high crystallinity, whereas hydrochloride salts () may exhibit broader ranges due to hygroscopicity .

Q. What experimental frameworks integrate rac-(3R,4S)-4-phenylpyrrolidine-3-carbonitrile hydrochloride into asymmetric catalysis studies?

  • Methodological Answer : Design a modular library of pyrrolidine derivatives (e.g., and ) for screening as ligands or organocatalysts. Use kinetic resolution experiments (e.g., epoxide ring-opening) to evaluate enantioselectivity. ICReDD’s computational-experimental loop () accelerates optimization by iterating between DFT-predicted transition states and empirical ee measurements .

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